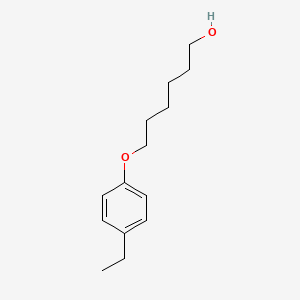

6-(4-Ethylphenoxy)hexan-1-ol

Description

6-(4-Ethylphenoxy)hexan-1-ol is a phenolic ether derivative with a hexanol backbone substituted at the 6-position by a 4-ethylphenoxy group. Its molecular formula is C₁₄H₂₂O₂, and it is structurally characterized by a hydrophobic alkyl chain and an aromatic ether moiety. This compound is primarily used in research settings for synthesizing functionalized materials or bioactive molecules. Limited commercial availability is noted, as it is listed as "discontinued" by suppliers like CymitQuimica .

Properties

IUPAC Name |

6-(4-ethylphenoxy)hexan-1-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22O2/c1-2-13-7-9-14(10-8-13)16-12-6-4-3-5-11-15/h7-10,15H,2-6,11-12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHDJCKVHUWMMIK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)OCCCCCCO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 6-(4-Ethylphenoxy)hexan-1-ol with analogous compounds in terms of structural features, physicochemical properties, and biological/toxicological profiles.

Structural and Functional Insights

- Aromatic vs. NBDHEX incorporates a nitrobenzoxadiazole group, enabling fluorescence and enzyme inhibition, unlike the inert 4-ethylphenoxy group .

- Chain Length and Bioactivity: 6-[4-(4-Octoxyphenyl)phenoxy]hexan-1-ol has a longer alkyl chain (C26), improving thermal stability for material science applications .

Toxicological Profiles

- Hexan-1-ol exhibits acute toxicity (oral LD₅₀: 720 mg/kg in rats) and skin/eye irritation but lacks genotoxicity or carcinogenicity .

- 6-Mercaptohexan-1-ol shows higher aquatic toxicity (LC₅₀: 97.7 mg/L in fish) due to thiol reactivity .

- 6-(4-Ethylphenoxy)hexan-1-ol is presumed safer than thiol derivatives but lacks explicit toxicological data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.